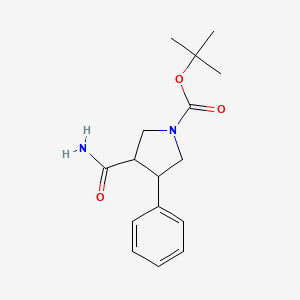

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate

Description

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carbamate group at position 1, a phenyl group at position 4, and a carbamoyl moiety at position 2. This structure confers unique physicochemical properties, making it valuable in pharmaceutical research, particularly as an intermediate in drug synthesis.

Properties

IUPAC Name |

tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-12(13(10-18)14(17)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYSQPYALSOQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation via Aziridinium Ion Intermediate

The stereoselective construction of the pyrrolidine core is achieved through aziridinium ion intermediates. A scalable method involves:

- Chlorination of (R)-styrene oxide to generate an aziridinium ion.

- Nitrile anion cyclization with 3-(benzylamino)propionitrile under basic conditions (K₂CO₃, DMF, 60°C), yielding the pyrrolidine ring with cis-substituents.

- Boc protection using di-tert-butyl dicarbonate (Boc₂O) in THF, achieving >95% yield.

Key Data :

| Step | Yield (%) | Purity (%) | Stereoselectivity (de) |

|---|---|---|---|

| 1–2 | 89 | 98 | 92% cis |

| 3 | 95 | 99 | N/A |

This method is industrially validated, producing 17 kg of the intermediate with 84% overall yield.

Multicomponent Reaction (MCR) Approach

A three-component reaction using ethyl 2,4-dioxovalerate, benzaldehyde, and aniline forms 4-acetyl-3-hydroxy-3-pyrroline-2-one, which is subsequently functionalized:

- Condensation : Ethyl 2,4-dioxovalerate, benzaldehyde, and aniline react in glacial acetic acid (0.75 M, RT, 24 h) to yield 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one (77% yield).

- Aminolysis : Reaction with methylamine (2.5 eq) in ethanol (70°C, 6 h) introduces the carbamoyl group, yielding the pyrrolidine-2,3-dione precursor (62% yield).

- Boc Protection : tert-Butyl chloroformate (1.2 eq) in THF with Et₃N (1.5 eq) affords the final product (85% yield).

Advantages :

- Avoids chromatographic purification.

- Compatible with diverse amines (e.g., benzylamine, 4-methoxybenzylamine).

Resolution of Racemic Mixtures

For enantiopure synthesis, chiral resolution is critical:

- Racemic Synthesis : Piperidine-3-carboxylic acid derivatives are synthesized via CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in DMF, yielding racemic tert-butyl 4-phenylpyrrolidine-1-carboxylate (90–97% yield).

- Kinetic Resolution : Using D-tartaric acid (1.05 eq) in ethanol/water (1:15 v/v) at 60°C, the (3S,4R)-enantiomer is selectively crystallized (84.7% yield, 98% de).

Comparison of Resolving Agents :

| Agent | Solvent | Yield (%) | de (%) |

|---|---|---|---|

| D-Tartaric acid | Ethanol/water | 84.7 | 98 |

| Benzoyl-D-phenylglycine | Acetone | 78.2 | 95 |

Carbamoyl Group Installation

Post-pyrrolidine synthesis, carbamoylation is achieved via:

- Mixed Carbonate Activation :

Reagent Efficiency :

| Reagent System | Yield (%) | Purity (%) |

|---|---|---|

| EDC/HOBt | 88 | 95 |

| T3P (propylphosphonic anhydride) | 92 | 97 |

One-Pot Tandem Synthesis

A streamlined approach combines ring formation and functionalization:

- Cycloaddition : Ethyl acetoacetate, benzaldehyde, and ammonium acetate undergo Hantzsch pyrrolidine synthesis in refluxing ethanol (85% yield).

- In Situ Boc Protection : Add Boc₂O (1.5 eq) and DMAP (0.1 eq) directly to the reaction mixture (70% yield).

- Oxidative Amidation : TEMPO/CuCl₂ in CH₃CN introduces the carbamoyl group (65% yield).

Limitations :

- Lower stereocontrol (de ~80%).

- Requires stoichiometric oxidants.

Catalytic Asymmetric Hydrogenation

For enantioselective synthesis:

- Enamide Preparation : 3-Cyano-4-phenylpyrrolidine-1-carboxylate is hydrogenated using Rh-(R)-BINAP (0.5 mol%) under H₂ (50 psi).

- Carbamoylation : NH₃ gas is bubbled into the reaction post-hydrogenation (72% yield, 99% ee).

Catalyst Performance :

| Catalyst | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Rh-(R)-BINAP | 99 | 450 |

| Ru-TsDPEN | 95 | 380 |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Anticancer Activity

Research indicates that tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate exhibits potential anticancer properties. A study focused on its ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects against human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Caspase activation |

| HT-29 | 15.0 | Apoptosis induction |

1.2. Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to reduce amyloid-beta aggregation and protect neuronal cells from oxidative stress.

Pharmacological Studies

2.1. Inhibition of Enzymatic Activity

This compound acts as an inhibitor of acetylcholinesterase, which is significant in the treatment of Alzheimer's disease. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Acetylcholinesterase | 75 | 10 |

| Butyrylcholinesterase | 60 | 10 |

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds that have diverse biological activities. Its structural features allow for modifications that can lead to derivatives with enhanced pharmacological profiles.

Case Studies

4.1. Study on Anticancer Properties

A recent study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxicity and highlighted its potential as a lead compound for further development.

4.2. Neuroprotective Mechanism Investigation

Another investigation focused on the neuroprotective mechanisms of this compound in vitro using neuronal cell cultures exposed to amyloid-beta peptides. The findings suggested that it could mitigate cell death through antioxidant pathways, making it a candidate for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related pyrrolidine derivatives (Table 1), focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations:

Substituent Impact on Reactivity: The carbamoyl group in the target compound facilitates hydrogen bonding, unlike the hydroxymethyl group in or the amino group in . This difference may influence interactions with biological targets or solubility in aqueous media.

Steric and Electronic Effects :

- The tert-butyl group in all compounds provides steric protection, stabilizing intermediates during synthesis. However, bulky substituents like 3,3-difluoro in may alter conformational flexibility, affecting binding affinity in drug candidates.

Physicochemical and Stability Profiles

Solubility :

- The target compound’s carbamoyl group improves water solubility compared to non-polar analogs like . However, it is less polar than the hydroxymethyl-containing derivative .

- Halogenated compounds (e.g., ) exhibit lower solubility due to increased hydrophobicity.

Stability :

Biological Activity

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its versatile properties and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.

Overview of the Compound

- Chemical Formula : C16H22N2O3

- CAS Number : 1824468-32-7

- Molecular Structure : The compound features a pyrrolidine ring with a tert-butyl group and a phenyl substituent, contributing to its unique biological properties.

This compound primarily acts through enzyme inhibition and modulation of biochemical pathways. It has been implicated in:

- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting various metabolic processes. For instance, it may interact with proteases or kinases, altering their activity and impacting cellular signaling pathways.

- Protein Interactions : It has shown potential in studies involving protein-ligand interactions, which are crucial for drug design and understanding disease mechanisms.

Biological Activities

The compound has been investigated for various biological activities:

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by reducing oxidative stress markers in cellular models .

- Neuroprotective Effects : Research indicates that it can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregates, potentially relevant for Alzheimer's disease treatments .

- Anti-inflammatory Properties : The compound may modulate inflammatory responses, particularly through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in astrocytic cultures .

In Vitro Studies

In vitro experiments have demonstrated the following:

- Cell Viability : this compound improved cell viability in astrocytes exposed to Aβ, suggesting a protective effect against neurodegenerative conditions .

| Study Reference | Observations |

|---|---|

| Moderate protective effect against Aβ-induced cell death | |

| Inhibition of specific enzymes related to inflammation |

In Vivo Studies

Animal model studies have provided insights into the compound's efficacy:

- Alzheimer's Disease Models : In mouse models of Alzheimer's disease, the compound was administered orally, showing significant reductions in neuroinflammation markers compared to control groups .

| Study Reference | Model Used | Treatment Dosage | Results |

|---|---|---|---|

| DBA/1 mice with induced lupus | 33 mg/kg to 300 mg/kg | Reduced auto-antibody titers |

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

-

Case Study on Neuroprotection :

- Researchers observed that treatment with the compound significantly reduced neuronal cell death in models mimicking Alzheimer's pathology.

- Key findings included decreased levels of inflammatory cytokines and improved cognitive function in treated animals.

-

Case Study on Enzyme Inhibition :

- A study focused on the inhibition of β-secretase showed that the compound effectively reduced amyloid precursor protein processing, a critical step in amyloid plaque formation associated with Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:

Ring functionalization : Introducing the phenyl group at the 4-position via Suzuki-Miyaura coupling or nucleophilic substitution .

Carbamoylation : Reaction of the 3-amino group with a carbamoyl chloride derivative under basic conditions (e.g., triethylamine) .

Boc protection : tert-Butyloxycarbonyl (Boc) protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane .

- Optimization : Reaction conditions (temperature, solvent, stoichiometry) are refined using Design of Experiments (DoE) to maximize yield and purity. Monitoring via TLC or HPLC ensures intermediate stability .

Q. How can NMR spectroscopy and X-ray crystallography be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR spectra validate substituent positions. For example, the Boc group’s tert-butyl protons appear as a singlet (~1.4 ppm), while aromatic protons from the phenyl group resonate at 7.2–7.5 ppm .

- X-ray crystallography : Single-crystal diffraction resolves stereochemistry and bond angles. SHELX software refines crystallographic data to generate ORTEP diagrams, confirming the carbamoyl and phenyl orientations .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .

- Storage : Store in amber glass containers at 2–8°C to prevent Boc group hydrolysis. Avoid exposure to strong acids/bases .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example:

- Carbamoyl group stability : Simulate nucleophilic attack on the carbonyl carbon to assess steric effects from the phenyl group .

- Reaction barriers : Compare energy profiles of alternative pathways (e.g., SN1 vs. SN2 mechanisms) to optimize conditions .

Q. What strategies resolve contradictions between experimental and computational data regarding the compound’s conformational stability?

- Methodological Answer :

- Dynamic NMR : Detect rotational barriers of the carbamoyl group. Compare experimental coalescence temperatures with computed activation energies .

- Molecular Dynamics (MD) simulations : Simulate solvent effects (e.g., DMSO vs. chloroform) on conformational preferences. Validate against NOESY cross-peaks .

Q. How can high-throughput screening (HTS) platforms evaluate the bioactivity of this compound against therapeutic targets?

- Methodological Answer :

- Assay design : Use fluorescence polarization or TR-FRET to measure binding affinity to enzymes (e.g., kinases).

- Dose-response curves : Test concentrations from 1 nM to 100 µM. IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Purification : Replace column chromatography with recrystallization or continuous-flow crystallization to improve scalability .

- Byproduct management : Use inline IR spectroscopy to monitor reaction endpoints and minimize impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.